molecular formula C19H23N3O B11366105 (4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11366105
M. Wt: 309.4 g/mol
InChI Key: GUFIGLLAEZXXKQ-UHFFFAOYSA-N
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Description

(4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with an appropriate alkylating agent to introduce the pyridin-4-yl group.

    Coupling with 4-Methylbenzoyl Chloride: The piperazine derivative is then reacted with 4-methylbenzoyl chloride under basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

(4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known therapeutic agent used in the treatment of leukemia, which also contains a piperazine ring and aromatic structures.

    Pyrrolidine Derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry.

Uniqueness

(4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

(4-methylphenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H23N3O/c1-16-2-4-18(5-3-16)19(23)22-14-12-21(13-15-22)11-8-17-6-9-20-10-7-17/h2-7,9-10H,8,11-15H2,1H3

InChI Key

GUFIGLLAEZXXKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=NC=C3

Origin of Product

United States

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